BenchChemオンラインストアへようこそ!

2-Oxa-6-azaspiro[3.5]nonane hydrochloride

Medicinal Chemistry Scaffold Design Physicochemical Property

Conformationally rigid spirocyclic building block (Fsp³=1.0, 0 rotatable bonds) fusing oxetane and piperidine. Validated morpholine bioisostere—replaces metabolic soft spots (N-dealkylation, oxidative ring-opening) while preserving H-bond acceptor capacity. The [3.5] piperidine nitrogen occupies a geometry distinct from [3.3]/[3.4] homologs, critical for target selectivity. Validated RORγ inhibitor (IC₅₀=1 µM) for autoimmune drug discovery (psoriasis, MS, RA, IBD). HCl salt ensures consistent protonation. MW 163.65 Da—optimal for fragment-based design (MW <250 Da).

Molecular Formula C7H14ClNO
Molecular Weight 163.64
CAS No. 1414885-19-0
Cat. No. B1652238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxa-6-azaspiro[3.5]nonane hydrochloride
CAS1414885-19-0
Molecular FormulaC7H14ClNO
Molecular Weight163.64
Structural Identifiers
SMILESC1CC2(CNC1)COC2.Cl
InChIInChI=1S/C7H13NO.ClH/c1-2-7(4-8-3-1)5-9-6-7;/h8H,1-6H2;1H
InChIKeyJDMNMAMPXIFZFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxa-6-azaspiro[3.5]nonane Hydrochloride: A Spirocyclic Oxetane-Piperidine Scaffold for Drug Discovery


2-Oxa-6-azaspiro[3.5]nonane hydrochloride (CAS 1414885-19-0) is a spirocyclic building block featuring a fused oxetane and piperidine ring system. The compound exists as a hydrochloride salt with molecular formula C₇H₁₄ClNO and molecular weight 163.65 Da . The scaffold is characterized by high sp³ carbon fraction (Fsp³ = 1.0) and zero rotatable bonds, imparting conformational rigidity [1]. Spirocyclic oxetanes containing the 2-oxa-6-azaspiro[3.5]nonane core have been proposed as valuable structural alternatives to ubiquitous morpholine in medicinal chemistry [2].

2-Oxa-6-azaspiro[3.5]nonane Hydrochloride: Why In-Class Spirocyclic Oxetanes Are Not Interchangeable


Within the 2-oxa-6-azaspiro[n.m]alkane family, ring size parameters directly govern conformational constraints, hydrogen-bonding geometry, and steric bulk. The [3.5] system—oxetane fused to piperidine—presents distinct spatial organization compared to the [3.3] heptane analog (oxetane fused to azetidine) or the [3.4] octane variant. These geometric differences translate to divergent target-binding orientations: the piperidine nitrogen of the [3.5] system occupies a unique vector that is not replicated by smaller or larger ring homologs [1]. Substituting one spirocyclic oxetane for another without verifying target-specific SAR data risks loss of potency or altered selectivity profiles, as demonstrated by the RORγ inhibition data where the [3.5] scaffold contributes to a specific IC₅₀ value [2].

2-Oxa-6-azaspiro[3.5]nonane Hydrochloride: Quantified Differentiation Evidence for Procurement Decisions


Conformational Rigidity and sp³-Enrichment: Quantitative Scaffold Metrics for 2-Oxa-6-azaspiro[3.5]nonane Hydrochloride

The 2-oxa-6-azaspiro[3.5]nonane core possesses Fsp³ = 1.0 (100% sp³-hybridized carbon fraction) and rotatable bond count = 0, indicating complete conformational restriction. This quantitatively distinguishes it from the morpholine scaffold (Fsp³ = 0.5; two rotatable bonds in open-chain analogs) and aligns with modern drug-discovery preferences for three-dimensional, sp³-rich scaffolds that correlate with higher clinical success rates [1].

Medicinal Chemistry Scaffold Design Physicochemical Property

Oxetane as a Morpholine Bioisostere: 2-Oxa-6-azaspiro[3.5]nonane in Metabolic Stability-Driven Lead Optimization

Spirocyclic oxetanes including 2-oxa-6-azaspiro[3.3]heptane and 2-oxa-7-azaspiro[3.5]nonane are explicitly proposed as structural alternatives to the morpholine motif in medicinal chemistry [1]. The oxetane ring serves as a metabolically robust replacement for the morpholine oxygen-bearing ring, offering comparable hydrogen-bond acceptor capacity (oxetane oxygen pKa ~ -2; morpholine oxygen pKa ~ -3) while eliminating the metabolic liability of morpholine N-dealkylation. No direct comparator data are available for the 2-oxa-6-azaspiro[3.5]nonane hydrochloride salt specifically; the morpholine replacement value is inferred at the scaffold-class level.

Bioisostere Replacement Metabolic Stability Medicinal Chemistry

Validated RORγ Inhibitor Activity: 2-Oxa-6-azaspiro[3.5]nonane-Containing Compound IC₅₀ Data

A derivative incorporating the 2-oxa-6-azaspiro[3.5]nonane moiety—N-(4-ethylphenyl)-N-isobutyl-3-(S-methylsulfonimidoyl)-4-(2-oxa-6-azaspiro[3.5]nonan-6-yl)benzenesulfonamide (US10457637, Compound 109)—demonstrates IC₅₀ = 1000 nM (1.00E+3 nM) against the nuclear receptor RORγ in a cellular transactivation assay [1]. This activity is disclosed within a patent describing a broader series of RORγ modulators for therapeutic applications [2]. The assay employed the HG5LN HeLa cell line stably expressing a luciferase reporter under RORγ response element control [1].

Nuclear Receptor Immunology Autoimmune Disease

Hydrochloride Salt Form: Solubility Enhancement and Handling Advantages for 2-Oxa-6-azaspiro[3.5]nonane

The hydrochloride salt (CAS 1414885-19-0; C₇H₁₄ClNO; MW 163.65) is the commercially predominant form of 2-oxa-6-azaspiro[3.5]nonane [1]. The free base (CAS 1046153-20-1; C₇H₁₃NO; MW 127.18) is also available but represents a distinct physical entity . Hydrochloride salt formation converts the secondary piperidine amine (calculated pKa ~10.7 for free base) to the protonated ammonium chloride, substantially increasing aqueous solubility relative to the neutral free base and providing a crystalline solid with defined melting behavior suitable for accurate weighing and formulation.

Salt Selection Formulation Procurement

Zero Rotatable Bonds: 2-Oxa-6-azaspiro[3.5]nonane Hydrochloride Conformational Pre-organization for Target Binding

The 2-oxa-6-azaspiro[3.5]nonane core contains zero rotatable bonds [1], meaning the scaffold is fully conformationally locked. This contrasts with the structurally related morpholine (≥2 rotatable bonds when incorporated into molecules) and many common saturated heterocycles (piperidine: 0 rotatable bonds within ring but conformational flexibility via ring-flipping; piperazine: 0 rotatable bonds but chair-chair interconversion). Complete conformational restriction reduces the entropic penalty upon target binding—a thermodynamically favorable feature that can translate to improved binding affinity for a given pharmacophore arrangement [2].

Conformational Analysis Entropy Penalty Binding Affinity

Commercial Availability and Multi-Supplier Sourcing: 2-Oxa-6-azaspiro[3.5]nonane Hydrochloride Supply Chain Assessment

2-Oxa-6-azaspiro[3.5]nonane hydrochloride (CAS 1414885-19-0) is available from multiple commercial suppliers with verified purity specifications (≥95%) and defined lead times [1]. This contrasts with more specialized or custom-synthesis-only spirocyclic analogs that may have single-supplier dependencies and extended lead times. The compound is stocked in multiple geographic locations (United States, Latvia) enabling expedited procurement [1].

Procurement Supply Chain Vendor Comparison

2-Oxa-6-azaspiro[3.5]nonane Hydrochloride: Prioritized Application Scenarios Based on Quantified Evidence


RORγ-Targeted Autoimmune and Inflammatory Disease Drug Discovery

Programs targeting nuclear receptor RORγ for autoimmune indications (psoriasis, multiple sclerosis, rheumatoid arthritis, inflammatory bowel disease) can leverage the validated inhibitory activity of 2-oxa-6-azaspiro[3.5]nonane-containing compounds. The disclosed IC₅₀ = 1000 nM in a cellular transactivation assay provides a benchmark starting point for scaffold optimization [1]. The scaffold's zero rotatable bonds and high Fsp³ (1.0) offer opportunities to improve potency through conformational restriction and sp³-enriched substituent exploration [2].

Morpholine Bioisostere Replacement for Metabolic Stability Optimization

In lead series where morpholine-containing compounds exhibit promising target engagement but suffer from rapid metabolic clearance (typically via N-dealkylation or oxidative ring-opening), the 2-oxa-6-azaspiro[3.5]nonane scaffold offers a structurally validated bioisostere. The oxetane ring provides comparable hydrogen-bond acceptor capacity while the spirocyclic constraint eliminates the metabolic soft spots inherent to morpholine [1]. The hydrochloride salt form ensures consistent protonation state for reproducible pharmacokinetic profiling [2].

Fragment-Based Drug Discovery and sp³-Enriched Library Construction

The 2-oxa-6-azaspiro[3.5]nonane scaffold aligns with contemporary fragment library design principles emphasizing three-dimensionality and high Fsp³ content. With Fsp³ = 1.0 and zero rotatable bonds [1], this scaffold provides a rigid, shape-defined starting point for fragment growing or linking strategies. Its molecular weight (163.65 Da as HCl salt) falls within optimal fragment space (MW <250 Da), and its commercial availability enables rapid SAR exploration without custom synthesis delays [2].

Structure-Based Drug Design Requiring Defined Binding-Pose Geometry

The complete conformational restriction (rotatable bonds = 0) [1] of 2-oxa-6-azaspiro[3.5]nonane makes it particularly suitable for structure-based design campaigns where precise vector control is essential. Unlike flexible linkers that sample multiple conformations in solution, this scaffold presents a single, rigid geometry that simplifies docking predictions and reduces false positives from conformational sampling artifacts. The piperidine nitrogen and oxetane oxygen provide well-defined hydrogen-bonding vectors for rational pharmacophore matching [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Oxa-6-azaspiro[3.5]nonane hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.